molecular formula C14H11ClO2 B2389556 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde CAS No. 328565-20-4

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde

Cat. No.: B2389556
CAS No.: 328565-20-4
M. Wt: 246.69
InChI Key: JMULYCYANQIZED-UHFFFAOYSA-N
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Description

The compound “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” likely contains a benzyl group (a benzene ring attached to a CH2 group) and an aldehyde group (a carbonyl group attached to a hydrogen atom). The “2-Chloro” indicates the presence of a chlorine atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a benzene ring, a chlorine atom, and an aldehyde group .


Chemical Reactions Analysis

The compound may undergo reactions typical of aromatic compounds, chlorides, and aldehydes. This could include electrophilic aromatic substitution, nucleophilic acyl substitution, and oxidation-reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Related compounds often have properties such as being colorless to slightly yellow liquids, having a pungent, aromatic odor, and being slightly soluble in water .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. Related compounds can be hazardous, causing skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions would depend on the specific applications of the compound. For example, if it’s used as a pharmaceutical, future directions could include optimizing its synthesis, improving its efficacy, and reducing its side effects .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-4-2-1-3-11(13)7-10-5-6-14(17)12(8-10)9-16/h1-6,8-9,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMULYCYANQIZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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